molecular formula C22H21N3O4S2 B265546 Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Cat. No. B265546
M. Wt: 455.6 g/mol
InChI Key: VKLRHCNIBLUVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is a member of the spirocyclic class of compounds, which are known for their diverse pharmacological properties. The synthesis of Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and hexokinase.

Advantages and Limitations for Lab Experiments

The advantages of using Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate in lab experiments include its potent anticancer activity and its ability to inhibit the activity of key enzymes involved in cancer cell metabolism. However, its limitations include its potential toxicity, which may restrict its use in vivo.

Future Directions

There are several future directions for research involving Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders, and the development of new drug delivery systems to improve its efficacy and reduce its toxicity.
Conclusion:
Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a promising compound with potential applications in drug development. Its potent anticancer activity and ability to inhibit key enzymes involved in cancer cell metabolism make it a potential candidate for the development of new anticancer agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other disease areas.

Synthesis Methods

The synthesis of Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 4-methylphenacyl bromide, followed by the reaction of the resulting compound with phenylhydrazine and dimethyl acetylenedicarboxylate. This multi-step synthesis has been optimized to yield high purity and yield of the final compound.

Scientific Research Applications

Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

dimethyl 8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate

InChI

InChI=1S/C22H21N3O4S2/c1-14-10-12-17(13-11-14)25-22(31-19(23-25)21(27)29-4)24(16-8-6-5-7-9-16)15(2)18(30-22)20(26)28-3/h5-13H,1-4H3

InChI Key

VKLRHCNIBLUVJK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=C(S3)C(=O)OC)C)C4=CC=CC=C4)SC(=N2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C3(N(C(=C(S3)C(=O)OC)C)C4=CC=CC=C4)SC(=N2)C(=O)OC

Origin of Product

United States

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